5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a combination of imidazole, piperidine, and benzothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the benzothiadiazole core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The imidazole and piperidine moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the sulfonyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole moiety can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives .
Scientific Research Applications
5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the piperidine and benzothiadiazole groups can modulate the compound’s overall binding affinity and specificity . These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another imidazole-containing compound with different functional groups and applications.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: A compound with two imidazole groups attached to a benzene ring, used in coordination chemistry.
Uniqueness
5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is unique due to its combination of imidazole, piperidine, and benzothiadiazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-20-9-6-17-16(20)26(23,24)12-4-7-21(8-5-12)15(22)11-2-3-13-14(10-11)19-25-18-13/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUUWMXLCQOZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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